molecular formula C20H17ClN2O B4505617 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide

Cat. No.: B4505617
M. Wt: 336.8 g/mol
InChI Key: UBJWFGVJNNWDDS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide is an organic compound belonging to the class of benzanilides These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that when the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in nlo response is observed . This could suggest that the compound interacts with its targets through a similar mechanism, leading to changes in the targets’ behavior or function.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, have diverse biological activities , suggesting that this compound could affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that similar compounds, such as (4-chlorophenyl)(pyridin-3-yl)methanone, are solid at room temperature , which could impact their bioavailability.

Result of Action

It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could have a broad range of molecular and cellular effects.

Action Environment

It’s known that similar compounds, such as (4-chlorophenyl)(pyridin-3-yl)methanone, are stable at room temperature , suggesting that this compound could also be stable under similar conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-14-5-2-3-7-18(14)20(24)23-19(16-6-4-12-22-13-16)15-8-10-17(21)11-9-15/h2-13,19H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJWFGVJNNWDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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